BenchChemオンラインストアへようこそ!

6-fluoro-2H-chromene

P2Y6 receptor antagonist Structure‑activity relationship Calcium mobilization assay

6-Fluoro-2H-chromene (CAS 457628‑47‑6, C₉H₇FO, MW 150.15) is a fluorinated 2H‑chromene heterocycle belonging to the benzopyran class. It serves as a key pharmacophore in competitive P2Y₆ receptor (P2Y₆R) antagonist development and as an essential chiral intermediate in the synthesis of the β₁‑adrenergic blocker nebivolol.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
Cat. No. B8759496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2H-chromene
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1C=CC2=C(O1)C=CC(=C2)F
InChIInChI=1S/C9H7FO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2
InChIKeyJZVYKRTWKMZJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2H-chromene CAS 457628-47-6 — Procurement-Grade Structural and Pharmacological Differentiation Guide


6-Fluoro-2H-chromene (CAS 457628‑47‑6, C₉H₇FO, MW 150.15) is a fluorinated 2H‑chromene heterocycle belonging to the benzopyran class. It serves as a key pharmacophore in competitive P2Y₆ receptor (P2Y₆R) antagonist development [1] and as an essential chiral intermediate in the synthesis of the β₁‑adrenergic blocker nebivolol [2].

Why 6‑Position Halogen Substitution on 2H‑Chromene Cannot Be Interchanged in P2Y₆R Antagonist Programs


In the 3‑nitro‑2‑(trifluoromethyl)‑2H‑chromene series, the 6‑position halogen identity critically governs P2Y₆R antagonist potency. The rank order of human P2Y₆R IC₅₀ values is F (1.15 µM) ≥ Cl (1.79 µM) > Br (3.49 µM) > I (4.00 µM), while halogen substitution at the 5‑, 7‑ or 8‑positions reduces affinity [1]. Moreover, the 6‑fluoro analogue 11 displays only a single weak off‑target interaction (σ₂ receptor, Kᵢ ≈ 8 µM), whereas the 6‑chloro analogue 12 hits dopamine D₃ and D₅ receptors [2]. Simple generic substitution among 6‑halogen congeners is therefore pharmacologically unsupported.

Quantitative Comparator‑Based Evidence for 6‑Fluoro‑2H‑chromene Differentiation


Superior P2Y₆R Antagonist Potency of 6‑Fluoro‑2H‑chromene vs. 6‑Chloro‑, 6‑Bromo‑ and 6‑Iodo Analogs

In a direct head‑to‑head comparison within the 3‑nitro‑2‑(trifluoromethyl)‑2H‑chromene series, the 6‑fluoro analogue (compound 11) inhibited UDP‑induced Ca²⁺ transients in human P2Y₆R‑expressing 1321N1 astrocytoma cells with an IC₅₀ of 1.15 ± 0.33 µM [1]. The corresponding 6‑chloro (12, IC₅₀ 1.79 ± 0.43 µM), 6‑bromo (3, IC₅₀ 3.49 ± 1.54 µM) and 6‑iodo (8, IC₅₀ 4.00 ± 1.59 µM) analogues showed progressively weaker antagonism [1].

P2Y6 receptor antagonist Structure‑activity relationship Calcium mobilization assay

Cleaner Off‑Target Profile of 6‑Fluoro‑2H‑chromene (11) vs. 6‑Chloro (12) and Earlier 6‑Alkynyl Analogues

When profiled at 10 µM against 45 membrane‑bound receptors, channels and transporters through the NIMH Psychoactive Drug Screening Program (PDSP), the 6‑fluoro analogue 11 exhibited only one weak off‑target interaction (σ₂ receptor, Kᵢ ≈ 8.6 µM) [1]. In contrast, the 6‑chloro analogue 12 showed significant binding at dopamine D₃ (Kᵢ 0.78 µM) and D₅ (Kᵢ 2.79 µM) receptors [1]. Earlier 6‑alkynyl analogues (5, 6, 8) displayed polypharmacology across adrenergic α₂, dopaminergic D₁/D₅, μ‑opioid and σ₁ receptors [1].

Off‑target selectivity PDSP screening Dopamine receptors

Distinct Hydrogen‑Bonding Topology in 6‑Fluorochromone vs. 6‑Chloro‑ and 6‑Bromochromone Crystals

Hirshfeld surface analysis of 6‑substituted chromone single‑crystal structures demonstrated that in 6‑fluorochromone, O···H hydrogen bonds contribute a greater percentage to the Hirshfeld surface than F···H contacts. In contrast, 6‑chlorochromone and 6‑bromochromone display the opposite pattern: halogen···H interactions (Cl···H, Br···H) predominate over O···H contacts in the intermolecular stabilization of the lattice [1].

Crystal engineering Hirshfeld surface analysis Non‑covalent interactions

Unique Synthetic Gateway to Nebivolol via 6‑Fluoro‑2H‑chromene‑Derived Intermediates

6‑Fluoro‑2H‑chromene is the direct synthetic precursor to 6‑fluoro‑3,4‑dihydro‑2H‑chromene‑2‑carbaldehyde, a mandatory advanced intermediate in the industrial synthesis of nebivolol — a marketed β₁‑adrenergic blocker [1]. The 6‑fluoro substituent is embedded in the final drug structure; analogous 6‑chloro, 6‑bromo or 6‑iodo congeners cannot yield the approved active pharmaceutical ingredient. Patent literature explicitly claims the use of 6‑fluoro‑dihydro‑chromene intermediates for nebivolol production [1].

Nebivolol synthesis Chiral intermediate Beta‑blocker

Evidence‑Driven Procurement Scenarios for 6‑Fluoro‑2H‑chromene


P2Y₆ Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing competitive P2Y₆R antagonists should select 6‑fluoro‑2H‑chromene as the scaffold core based on its demonstrated IC₅₀ of 1.15 µM — the highest potency among monohalogenated 2H‑chromenes — and its rank‑order advantage over the 6‑chloro, 6‑bromo and 6‑iodo analogues [1]. This potency headroom is essential for hit‑to‑lead campaigns aiming to improve affinity through further substitution while maintaining a low‑micromolar starting point.

Selective Chemical Probe for P2Y₆R Without Dopaminergic Confounding

When designing target‑validation studies, the 6‑fluoro analogue 11 is the preferred probe because it spares dopamine D₃ (Kᵢ 0.78 µM for 6‑Cl) and D₅ (Kᵢ 2.79 µM for 6‑Cl) receptors, exhibiting only a single weak σ₂ interaction (Kᵢ ≈ 8.6 µM) [1]. This contrasts sharply with the 6‑chloro analogue and earlier 6‑alkynyl members of the series, which carry significant polypharmacology. Investigators can attribute observed cellular phenotypes to P2Y₆R antagonism with greater confidence.

Crystal Engineering and Solid‑State Formulation Development

The distinct Hirshfeld surface signature of 6‑fluorochromone — where O···H contacts dominate over F···H interactions, unlike the halogen‑dominated H‑bonding in 6‑chloro‑ and 6‑bromochromone [1] — makes the 6‑fluoro derivative the congener of choice when designing co‑crystals or salt forms that rely on oxygen‑centered hydrogen‑bond networks. Procurement decisions for solid‑form screens should reflect this divergent intermolecular interaction topology.

Nebivolol Intermediate Supply for Generic API Manufacturing

Process chemistry groups and generic pharmaceutical manufacturers producing nebivolol require 6‑fluoro‑2H‑chromene as the mandatory starting material for the key intermediate 6‑fluoro‑3,4‑dihydro‑2H‑chromene‑2‑carbaldehyde [1]. No alternative 6‑halogen congener can furnish the approved nebivolol structure. Sourcing this specific fluorinated chromene is therefore a hard requirement for regulatory‑compliant nebivolol production.

Quote Request

Request a Quote for 6-fluoro-2H-chromene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.